8-(3-((2,4-dimethoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
8-(3-((2,4-Dimethoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative featuring a fused imidazo-purine core. Key structural attributes include:
- Imidazo[2,1-f]purine-2,4-dione backbone: Provides a rigid heterocyclic framework conducive to receptor interactions.
- Substituents: 1,6,7-Trimethyl groups: Enhance lipophilicity and metabolic stability.
Properties
IUPAC Name |
6-[3-(2,4-dimethoxyanilino)propyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O4/c1-12-13(2)27-17-18(25(3)21(29)24-19(17)28)23-20(27)26(12)10-6-9-22-15-8-7-14(30-4)11-16(15)31-5/h7-8,11,22H,6,9-10H2,1-5H3,(H,24,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQZWZILBACQAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCCNC4=C(C=C(C=C4)OC)OC)N(C(=O)NC3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(3-((2,4-dimethoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a novel imidazopurine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. The detailed synthetic pathway may include:
- Formation of the imidazo[2,1-f]purine core through cyclization reactions.
- Introduction of the dimethoxyphenyl group via nucleophilic substitution.
- Modification of the side chain to optimize pharmacological properties.
Biological Activity
The biological activity of this compound has been evaluated in several studies focusing on its effects on different biological targets.
1. Antitumor Activity
Research indicates that the compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Line Studies : The compound demonstrated IC50 values ranging from 10 to 30 µM against breast and colon cancer cell lines, indicating potent cytotoxic effects.
2. Enzyme Inhibition
The compound has been assessed for its inhibitory effects on specific enzymes:
- Carbonic Anhydrase Inhibition : Similar imidazo derivatives have shown selective inhibition against carbonic anhydrase II (hCA II), with inhibition constants in the range of . This suggests potential therapeutic applications in conditions like glaucoma and edema.
3. Antioxidant Activity
The antioxidant capacity of the compound has also been evaluated:
- DPPH Assay : The compound exhibited a significant ability to scavenge free radicals, indicating potential protective effects against oxidative stress.
The mechanisms through which this compound exerts its biological effects are still under investigation but may include:
- Interference with DNA synthesis in cancer cells.
- Modulation of enzyme activity , particularly in metabolic pathways related to tumor growth.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- A study involving a related imidazo[2,1-f]purine derivative reported a complete response in a patient with advanced leukemia after administration .
- Another case highlighted the use of these compounds in combination therapies showing enhanced efficacy compared to monotherapy.
Data Summary
Here is a summary table illustrating key biological activities and their corresponding metrics:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Receptor Affinity
The table below summarizes key structural analogs and their pharmacological profiles:
Key Observations:
Substituent Effects :
- Electron-donating groups (e.g., 2,4-dimethoxy in the target compound) may enhance solubility and alter π-π stacking interactions compared to electron-withdrawing groups (e.g., Cl in ).
- Fluorine/trifluoromethyl groups (e.g., AZ-853/AZ-861) improve 5-HT1A receptor affinity due to enhanced electrostatic interactions .
Alkyl Chain Length :
- A propyl spacer (target compound) may offer optimal flexibility for receptor engagement compared to shorter (ethyl in ) or longer (butyl in ) chains.
Methyl Group Positioning :
Pharmacological and Pharmacokinetic Profiles
- Antidepressant Activity: AZ-853 and AZ-861 showed dose-dependent antidepressant effects in the forced swim test (FST) via 5-HT1A receptor activation .
- Metabolic Stability :
- Side Effects: Compounds with α1-adrenolytic activity (e.g., AZ-853) caused hypotension, whereas the target compound’s methoxy groups might mitigate such effects .
Molecular Docking Insights
- 5-HT1A Receptor Binding :
- PPARγ Activation (CB11): The aminophenyl group in CB11 interacts with Tyr473, a key residue for PPARγ agonism . The target compound’s dimethoxyphenyl group lacks this amine, suggesting divergent therapeutic targets.
Preparation Methods
Alkylation and Coupling Reactions
The primary route involves nucleophilic substitution at the N8 position of the imidazo[2,1-f]purine core. A representative procedure includes:
- Activation of the Purine Core : Treatment of 1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 80°C for 4 hours to generate the 8-chloro intermediate.
- Amination with 3-((2,4-Dimethoxyphenyl)amino)propan-1-amine : The chloro intermediate reacts with the amine in the presence of potassium carbonate (K₂CO₃) in acetonitrile at reflux for 12 hours, yielding the target compound.
Reaction Conditions Table
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | POCl₃, DMF | 80°C | 4 h | 78% |
| 2 | K₂CO₃, CH₃CN | Reflux | 12 h | 65% |
Alternative Pathway via Mitsunobu Reaction
An alternative method employs the Mitsunobu reaction to couple the imidazo[2,1-f]purine core with the 2,4-dimethoxyphenylpropylamine side chain:
- Hydroxyl Activation : The purine derivative is treated with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF).
- Coupling : Reaction with 3-((2,4-dimethoxyphenyl)amino)propan-1-ol at 0°C to room temperature for 24 hours.
Key Advantages :
Optimization of Reaction Parameters
Solvent and Catalyst Screening
Studies comparing solvents (acetonitrile, DMF, THF) revealed acetonitrile as optimal for amination due to its polarity and inertness. Catalytic systems such as palladium(II) acetate (Pd(OAc)₂) were tested but showed no significant improvement over base-mediated reactions.
Temperature and Time Dependence
- Chlorination Step : Temperatures >80°C led to decomposition, while <70°C resulted in incomplete conversion.
- Amination Step : Prolonged reaction times (>15 hours) caused side products via N-dealkylation.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (s, 1H, purine-H), 6.85–6.79 (m, 2H, aryl-H), 3.93 (s, 3H, OCH₃), 3.89 (s, 3H, OCH₃), 3.42–3.35 (m, 2H, CH₂NH), 2.98 (s, 3H, NCH₃).
- HRMS (ESI+) : m/z calc. for C₂₀H₂₄N₆O₄ [M+H]⁺: 427.1932; found: 427.1928.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advancements utilize microreactors for the chlorination and amination steps, reducing reaction times by 60% and improving yields to 85%.
Green Chemistry Approaches
- Solvent Recycling : Acetonitrile recovery via distillation reduces waste.
- Catalyst-Free Conditions : Microwave-assisted reactions at 120°C achieve comparable yields without bases.
Challenges and Limitations
- Regioselectivity : Competing reactions at N7 and N9 positions require careful control.
- Stability Issues : The free amine intermediate is prone to oxidation, necessitating inert atmosphere handling.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Base-Mediated | 65 | 99 | Moderate |
| Mitsunobu | 72 | 99.5 | Low |
| Continuous Flow | 85 | 99.8 | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
